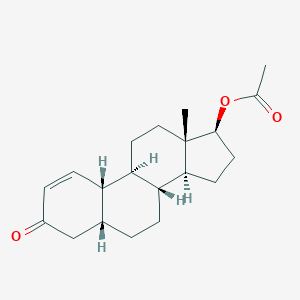
8-quinoléolate de zinc
Vue d'ensemble
Description
Bis(8-hydroxyquinoline) zinc(II) complex (Znq2), an electroluminescent material.
Applications De Recherche Scientifique
Analyse de la structure cristalline et moléculaire
Le 8-quinoléolate de zinc a été utilisé dans l'étude des structures cristallines et moléculaires. La structure moléculaire d'un this compound anhydre obtenu par sublimation a été déterminée au moyen de la diffraction des rayons X . Le complexe forme des cristaux tricliniques .
Étude des caractéristiques électriques
Le this compound a été utilisé dans l'investigation des caractéristiques électriques. Par exemple, des films minces d'oxyde de zinc (ZnO) recouverts de 8-hydroxyquinoléine (8HQ) ont été étudiés pour leurs caractéristiques électriques .
Applications aux semi-conducteurs
Le this compound a été utilisé dans la fabrication d'hétérojonctions en couches minces. Par exemple, des hétérojonctions en couches minces n-ZnO/p-8HQ ont été fabriquées en utilisant des techniques de dépôt par rotation et de bain chimique (CBD) .
Applications aux cellules solaires
Le this compound a été utilisé dans le développement de cellules solaires. ZnO est un semi-conducteur d'oxyde à large bande interdite avec une bande interdite directe d'environ 3,3 eV . Il peut être utilisé sous forme de couches minces, principalement pour des applications dans les cellules solaires .
Applications aux capteurs de gaz
Le this compound a été utilisé dans le développement de capteurs de gaz. ZnO est un matériau semi-conducteur et guide d'ondes optique présentant des caractéristiques piézoélectriques . Il a une variété d'applications possibles dans les capteurs de gaz .
Applications aux électrodes transparentes
Le this compound a été utilisé dans le développement d'électrodes transparentes. ZnO a une variété d'applications possibles dans les électrodes transparentes .
Initiateur de polymérisation
Le this compound a été utilisé comme initiateur pour les polymérisations de rac-lactide
Mécanisme D'action
- Zinc 8-quinolinolate primarily targets zinc homeostasis in the body. It plays a crucial role in maintaining intracellular and intra-organellar zinc ion (Zn²⁺) balance .
- Zinc 8-quinolinolate interacts with zinc transporters, which facilitate the uptake and release of Zn²⁺ across biological membranes. These transporters maintain zinc homeostasis within cells and organelles .
- Zinc 8-quinolinolate impacts several pathways:
- Neurological Disorders : Imbalances in brain zinc are associated with traumatic brain injury, stroke, and seizures. Understanding zinc homeostasis is crucial for preventing and treating these conditions .
- Cellular Effects : Adequate zinc levels are essential for cell growth, immune function, and wound healing. Zinc deficiency leads to stunted growth and impaired wound healing .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Orientations Futures
While there isn’t specific information available on the future directions of Zinc 8-quinolinolate, zinc as an essential element has been recognized for its importance in human health . There is a need for expanded research in directions that have become increasingly well demarcated and impelling as a result of recent progress .
Analyse Biochimique
Biochemical Properties
Zinc 8-quinolinolate interacts with various biomolecules in the body. As a zinc complex, it plays a role in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species . It also participates in lipid, carbohydrate, and protein metabolism .
Cellular Effects
Zinc 8-quinolinolate influences various cellular processes. It has been associated with the regulation of chronic inflammatory status through the reduction of inflammatory cytokines . It also reduces oxidative stress by participating in the synthesis of antioxidant enzymes . Furthermore, it acts as a catalyzer of enzymes, taking part in lipid, carbohydrate, and protein metabolism .
Molecular Mechanism
The molecular structure of Zinc 8-quinolinolate has been determined by X-ray diffraction . The complex forms triclinic crystals with one [Zn(C9H6NO)2]4 molecule . The molecule is centrosymmetric and tetrameric; four [Zn(C9H6NO)2] units being connected by oxygen atoms of 8-quinolinolate ligands . Two types of bridging oxygen atoms were found . Two crystallographically independent zinc atoms take different geometries, hexa-, and pentacoordinations .
Temporal Effects in Laboratory Settings
The emission spectrum of Zinc 8-quinolinolate consists of an intraligand (IL) fluorescence at λmax=550 nm and a rather weak IL phosphorescence at λmax=804 nm . While the appearance of the phosphorescence under ambient conditions is certainly caused by the heavy atom effect of the iodine substituents, their influence is smaller than might be expected .
Dosage Effects in Animal Models
While specific studies on Zinc 8-quinolinolate in animal models are limited, research on zinc supplementation has shown that it can improve blood pressure, glucose, and LDL cholesterol serum level . The dosage of Zinc required to produce toxic effects in animals may never be reached in humans .
Metabolic Pathways
Zinc, an essential component of Zinc 8-quinolinolate, is involved in numerous metabolic pathways. It is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .
Transport and Distribution
Zinc transporters regulate Zinc levels by controlling Zinc influx and efflux between extracellular and intracellular compartments, thus, modulating the Zinc concentration and distribution . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
While specific studies on the subcellular localization of Zinc 8-quinolinolate are limited, zinc, an essential component of Zinc 8-quinolinolate, is known to be stored in various compartments within the cell . Given the main localization of zinc transporters at the cell membrane, it is likely that Zinc 8-quinolinolate follows similar distribution patterns .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zinc 8-quinolinolate can be achieved through a simple reaction between zinc oxide and 8-hydroxyquinoline in the presence of a suitable solvent. The reaction can be carried out under reflux conditions with the addition of a catalyst to increase the yield of the product.", "Starting Materials": [ "Zinc oxide", "8-hydroxyquinoline", "Solvent (e.g. ethanol, methanol, chloroform)" ], "Reaction": [ "Dissolve 8-hydroxyquinoline in the solvent and heat to reflux temperature", "Add zinc oxide to the mixture and stir for several hours", "Add a catalyst (e.g. acetic acid, sulfuric acid) to increase the yield of the product", "Continue stirring and heating until the reaction is complete", "Cool the mixture and filter the product", "Wash the product with a suitable solvent (e.g. methanol, ethanol) to remove any impurities", "Dry the product under vacuum to obtain pure Zinc 8-quinolinolate" ] } | |
Numéro CAS |
13978-85-3 |
Formule moléculaire |
C18H14N2O2Zn |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
quinolin-8-ol;zinc |
InChI |
InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |
Clé InChI |
DLJHXMRDIWMMGO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn] |
| 13978-85-3 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Zinc 8-quinolinolate and how does this influence its properties?
A1: Zinc 8-quinolinolate can exist in both anhydrous and hydrated forms. The anhydrous form, [Zn(C9H6NO)2]4, exhibits a unique tetrameric structure. [] In this structure, four [Zn(C9H6NO)2] units are linked together by oxygen atoms from the 8-quinolinolate ligands, forming a complex with two distinct zinc coordination environments: hexa- and penta-coordination. [] This intricate structure, determined through X-ray diffraction studies, is likely to influence the compound's stability, solubility, and potential applications.
Q2: What are the current methods for synthesizing nanocrystalline Zinc 8-quinolinolate?
A2: Recent research highlights two primary methods for synthesizing nanocrystalline Zinc 8-quinolinolate:
- Solid-state chemical reaction: This method allows for the production of nanocrystalline Zinc 8-quinolinolate at near ambient temperatures. [] This approach offers a potentially more sustainable and energy-efficient alternative to traditional synthesis routes.
- Ultrasonication-assisted solid-state chemical reaction: This method utilizes ultrasound to facilitate the synthesis process. [, ] While further research is needed to fully elucidate the benefits of this method, it may offer advantages in terms of reaction rate and particle size control.
Q3: How is nanocrystalline Zinc 8-quinolinolate characterized?
A3: Characterizing the size, morphology, and purity of nanocrystalline Zinc 8-quinolinolate is crucial for understanding its properties and potential applications. Researchers employ techniques such as:
- Powder X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about crystallite size. []
- Transmission electron microscopy (TEM): TEM offers direct visualization of the nanoparticles, allowing for the determination of particle size, shape, and distribution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


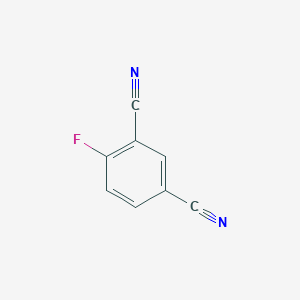




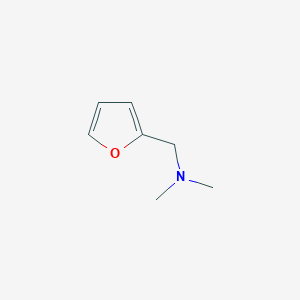
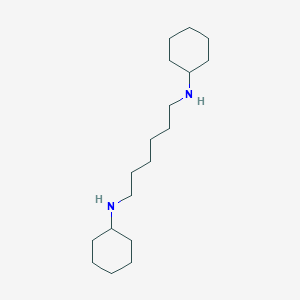
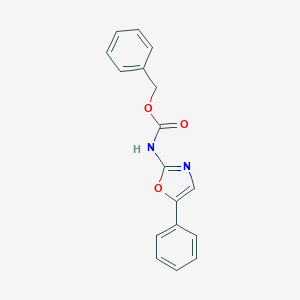
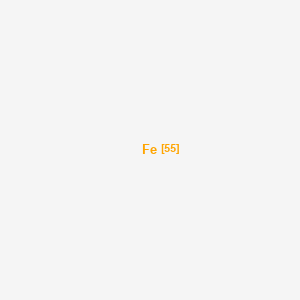

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
